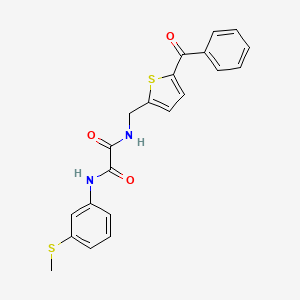
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide, also known as BTMPO, is a novel compound that has gained much attention in scientific research due to its potential therapeutic applications. BTMPO is a synthetic compound that belongs to the class of oxalamides and has shown promising results in various studies.
Wirkmechanismus
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Based on the known biological activities of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects in various disease conditions .
Vorteile Und Einschränkungen Für Laborexperimente
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also shown high stability in various conditions. However, the limitations of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide include its low solubility in water, which can make it difficult to use in certain experiments. It also has a high melting point, which can make it challenging to handle.
Zukünftige Richtungen
There are several future directions for N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide research. One direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its yield and purity. N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide can also be used as a lead compound to develop more potent and selective inhibitors of protein kinases and histone deacetylases. Finally, the potential of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide as a diagnostic tool for cancer and neurodegenerative diseases can be explored.
Conclusion:
In conclusion, N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a novel compound that has shown promising results in various scientific research applications. Its potential as a therapeutic agent for cancer and neurodegenerative diseases has been extensively studied. N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide exerts its therapeutic effects by inhibiting the activity of protein kinases and histone deacetylases. It has several advantages for lab experiments but also has limitations. The future directions for N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide research include investigating its potential for other diseases, optimizing its synthesis method, developing more potent and selective inhibitors, and exploring its potential as a diagnostic tool.
Synthesemethoden
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is synthesized by reacting 5-benzoyl-2-thiophenemethylamine with 3-(methylthio)benzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with oxalyl chloride and triethylamine to obtain N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide. This synthesis method has been optimized to yield high purity and yield of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-27-16-9-5-8-15(12-16)23-21(26)20(25)22-13-17-10-11-18(28-17)19(24)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKYTQGIOFRYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2942094.png)
![2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2942095.png)
![Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]-](/img/structure/B2942097.png)
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942098.png)
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942099.png)

![N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B2942101.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2942103.png)
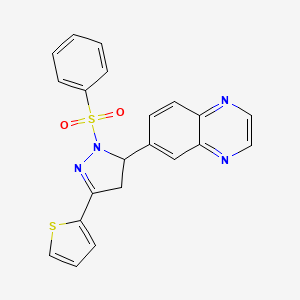
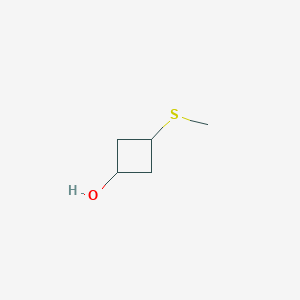
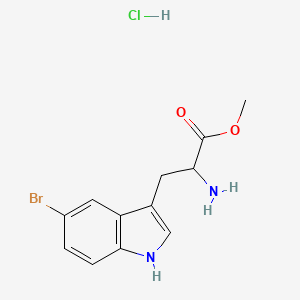

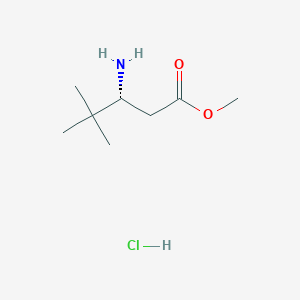
![Methyl 1-(([1,1'-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate](/img/structure/B2942115.png)